2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13383581
InChI: InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9,14H2,1H3
SMILES: CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide

CAS No.:

Cat. No.: VC13383581

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide -

Specification

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name 2-amino-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9,14H2,1H3
Standard InChI Key WFTLKLIPSFPXEP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN
Canonical SMILES CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide has the systematic IUPAC name 2-amino-N-[(4-methylphenyl)methyl]-N-cyclopropylacetamide. Its molecular formula is C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}, yielding a molecular weight of 218.30 g/mol based on atomic mass calculations . Key structural features include:

  • A central acetamide group (CH3CONH2\text{CH}_3\text{CONH}_2) functionalized with amino and cyclopropyl substituents.

  • A 4-methylbenzyl moiety attached to the nitrogen atom, introducing aromatic and hydrophobic characteristics.

Table 1: Fundamental Molecular Properties

PropertyValue/Description
Molecular FormulaC13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}
Molecular Weight218.30 g/mol
IUPAC Name2-amino-N-[(4-methylphenyl)methyl]-N-cyclopropylacetamide
SMILES NotationCC1=CC=C(C=C1)CN(C2CC2)C(=O)CN
Solubility (Predicted)Moderate in DMSO, DMF; low in water

The cyclopropyl group introduces steric strain, potentially enhancing binding specificity in biological targets .

Synthesis and Manufacturing Approaches

Reaction Pathways and Optimization

Synthesis of 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide likely follows strategies outlined in patents for analogous aminoacetamide derivatives . A plausible route involves:

  • Condensation of Cyclopropylamine with 4-Methylbenzyl Bromide:
    C3H5N+C8H9BrC11H14N+HBr\text{C}_3\text{H}_5\text{N} + \text{C}_8\text{H}_9\text{Br} \rightarrow \text{C}_{11}\text{H}_{14}\text{N} + \text{HBr}
    This step forms the secondary amine intermediate, N-cyclopropyl-N-(4-methylbenzyl)amine.

  • Acetylation with Chloroacetamide:
    C11H14N+ClCH2CONH2C13H18N2O+HCl\text{C}_{11}\text{H}_{14}\text{N} + \text{ClCH}_2\text{CONH}_2 \rightarrow \text{C}_{13}\text{H}_{18}\text{N}_2\text{O} + \text{HCl}
    Conducted in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .

Table 2: Hypothetical Reaction Conditions

ParameterCondition
CatalystNone required (base-mediated)
SolventDimethylformamide (DMF)
Temperature60–80°C
Reaction Time12–24 hours
Yield (Estimated)65–75%

Purification and Characterization

Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure.

Physicochemical and Pharmacological Properties

Stability and Solubility

The compound exhibits:

  • Thermal Stability: Decomposition above 200°C (predicted via thermogravimetric analysis of analogs).

  • pH Sensitivity: Stable in neutral conditions but may hydrolyze under strong acidic/basic environments due to the acetamide bond .

Hypothesized Biological Activity

While direct data is unavailable, structurally related compounds demonstrate:

  • Antimicrobial Effects: N-(4-bromobenzyl) analogs inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus).

  • Neuroprotective Potential: Piperidine-containing acetamides modulate acetylcholine esterase (AChE), relevant to Alzheimer’s disease .

Table 3: Predicted Pharmacokinetic Parameters

ParameterValue (Predicted)
LogP (Lipophilicity)2.1 (moderate permeability)
Plasma Protein Binding85–90%
Metabolic StabilityCYP3A4 substrate

Research Challenges and Limitations

Data Availability and Patent Restrictions

No peer-reviewed studies specifically address this compound, likely due to proprietary constraints . Current insights rely on extrapolation from:

  • Brominated analogs (e.g., 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide).

  • Piperidine-based acetamides with documented neuroactivity.

Synthetic Hurdles

  • Low Yields: Cyclopropane ring formation often requires high-pressure conditions .

  • Purification Complexity: Separation from byproducts (e.g., unreacted amines) demands advanced chromatographic techniques.

Future Directions and Recommendations

Priority Research Areas

  • Comprehensive Synthesis Protocols: Optimize reaction conditions to improve yields (>80%) and scalability.

  • In Vitro Bioassays: Screen against bacterial strains and neuronal targets to validate hypothesized activities.

  • ADMET Profiling: Assess toxicity, metabolic pathways, and bioavailability using rodent models.

Computational Modeling

Leverage molecular docking and QSAR (quantitative structure-activity relationship) analyses to prioritize structural modifications. For example, introducing electron-withdrawing groups (e.g., -CF3_3) could enhance target affinity .

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